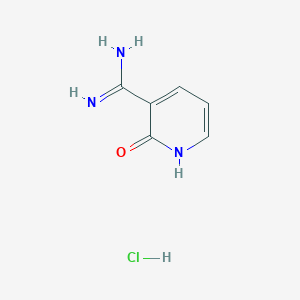
1-(2,4-二甲基苯基)-1H-1,2,3-三唑-4-羧酸
描述
The compound “1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also contains a carboxylic acid group (-COOH) and a 2,4-dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various techniques like NMR, IR spectroscopy, and X-ray crystallography . These techniques can provide detailed information about the atomic and electronic structure of the molecule.Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. They can undergo a variety of reactions depending on the conditions, such as acid-base reactions, redox reactions, and various types of coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. These properties can include things like solubility, melting point, boiling point, and various spectroscopic properties .科学研究应用
Medicinal Chemistry: Synthesis of Novel Compounds
In medicinal chemistry, this compound serves as a precursor for the synthesis of various pharmacologically active molecules. Its triazole ring is a common motif in drug design due to its resemblance to the peptide bond and its ability to mimic biological substrates . Researchers utilize it to create new molecules that can interact with enzymes and receptors within the body, potentially leading to the development of new medications.
Agriculture: Pesticide Development
The triazole ring found in this compound is also significant in the development of agrochemicals. It’s often incorporated into the structure of pesticides due to its stability and bioactivity. This can lead to the creation of new formulations that are more effective against pests and have a lower environmental impact .
Material Science: Polymer Synthesis
In material science, the carboxylic acid group of this compound can be used to create polymers with specific properties. By reacting with various alcohols or amines, it can form esters or amides, which are building blocks for polymers with potential applications in creating new materials with unique thermal, mechanical, or conductive properties .
Environmental Science: Pollutant Remediation
This compound could be investigated for its potential use in environmental remediation. Its chemical structure may allow it to bind to certain pollutants, facilitating their removal from water or soil. Research in this area could lead to new methods for cleaning up environmental contaminants .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound’s triazole moiety can act as an enzyme inhibitor. It can be used to study the function of enzymes by blocking their activity, which is crucial for understanding metabolic pathways and designing drugs that target specific enzymes involved in disease processes .
Pharmacology: Drug Delivery Systems
The compound’s carboxylic acid group can be modified to create prodrugs or to enhance the delivery of existing drugs. By attaching the drug molecule to the carboxylic acid, it can be activated in specific environments, such as the acidic conditions of a tumor, thereby improving the efficacy and reducing side effects .
安全和危害
未来方向
属性
IUPAC Name |
1-(2,4-dimethylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-4-10(8(2)5-7)14-6-9(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFDWLPNIVYEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



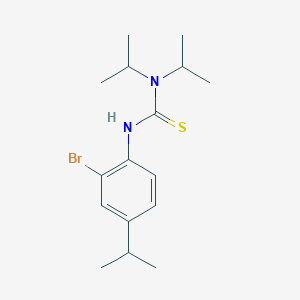
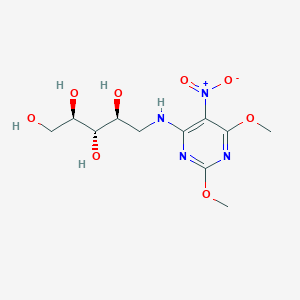


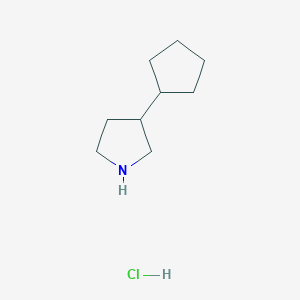



![8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1462371.png)

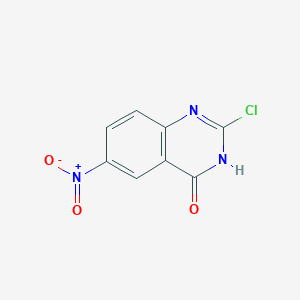
![6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1462374.png)
![8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl][1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1462376.png)
